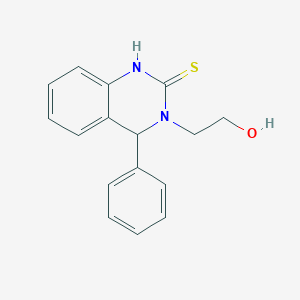
Monosodium Dihydrochalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monosodium Dihydrochalcone is a synthetic derivative of dihydrochalcone, a class of flavonoids. These compounds are known for their sweetening properties and are often used as artificial sweeteners. This compound is particularly notable for its intense sweetness, which is several hundred times sweeter than sucrose. This compound is derived from natural sources such as citrus fruits and is used in various food and pharmaceutical applications due to its stability and non-caloric nature.
準備方法
Synthetic Routes and Reaction Conditions: Monosodium Dihydrochalcone is typically synthesized through the hydrogenation of chalcones. The process involves the regioselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones. One common method uses gaseous hydrogen, with the addition to the double bond catalyzed by ruthenium salts in dioxane at 80°C .
Industrial Production Methods: Industrial production of this compound often involves the Claisen-Schmidt condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of alcoholic alkali . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Monosodium Dihydrochalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be further reduced to form dihydro derivatives.
Substitution: Various substitution reactions can occur on the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted dihydrochalcones, quinones, and other oxidized derivatives .
科学的研究の応用
Monosodium Dihydrochalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its potential anti-inflammatory, antidiabetic, and anticancer properties
Industry: Used as a non-caloric sweetener in food products and as a flavor enhancer in pharmaceuticals.
作用機序
The mechanism of action of Monosodium Dihydrochalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Antidiabetic Activity: It enhances insulin sensitivity and modulates glucose metabolism through pathways such as Akt/Nrf2/HO-1.
類似化合物との比較
Monosodium Dihydrochalcone can be compared with other similar compounds such as:
Neohesperidin Dihydrochalcone: Another intensely sweet compound derived from citrus flavonoids, known for its antioxidant and anti-inflammatory properties.
Phloretin: A dihydrochalcone with significant antioxidant and anti-inflammatory activities.
Aspalathin: A dihydrochalcone found in rooibos tea, known for its antidiabetic and antioxidant properties.
This compound stands out due to its intense sweetness and stability, making it a valuable compound in both food and pharmaceutical industries.
特性
CAS番号 |
70413-01-3 |
|---|---|
分子式 |
C17H15NaO8 |
分子量 |
370.3 g/mol |
IUPAC名 |
sodium;2-[4-[3-(3,4-dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenoxy]acetate |
InChI |
InChI=1S/C17H16O8.Na/c18-11-3-1-9(5-13(11)20)2-4-12(19)17-14(21)6-10(7-15(17)22)25-8-16(23)24;/h1,3,5-7,18,20-22H,2,4,8H2,(H,23,24);/q;+1/p-1 |
InChIキー |
WCNDIUDEGCBPIB-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OCC(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)
oxophosphanium](/img/structure/B14480820.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)

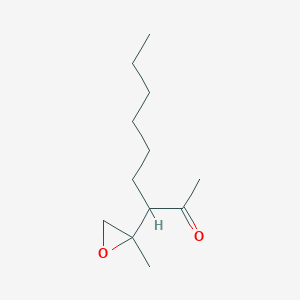
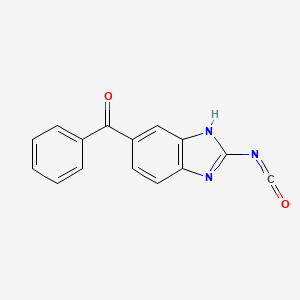
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
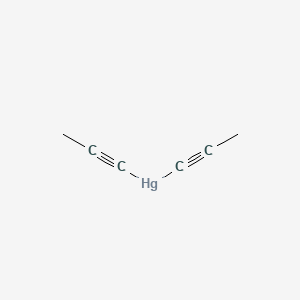
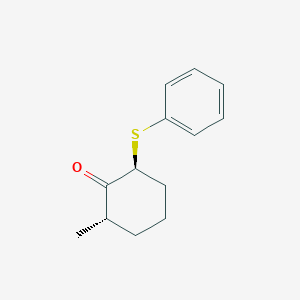
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)


